Acotiamide Hydrochloride Hydrate, also known as Acotiamide Hydrochloride Trihydrate, is a synthetic compound primarily recognized for its gastroprokinetic properties. [, ] While its primary application has been in the medical field, specifically as a treatment for Functional Dyspepsia (FD), this analysis focuses solely on its scientific research applications.
Acotiamide hydrochloride trihydrate belongs to the class of gastrointestinal agents known as prokinetics. These agents are designed to improve gastrointestinal motility, thereby alleviating symptoms associated with dyspepsia and other motility disorders. The compound is classified under the chemical category of amides and is characterized by its hydrochloride salt form, which enhances its solubility and bioavailability .
The synthesis of acotiamide hydrochloride trihydrate involves several intricate steps that can be summarized as follows:
These steps are designed to minimize purification needs and enhance yield efficiency, with reported yields reaching up to 90% under optimized conditions .
The molecular formula for acotiamide hydrochloride trihydrate is , and its molecular weight is approximately 450.55 g/mol .
Acotiamide hydrochloride trihydrate participates in various chemical reactions relevant to its synthesis and degradation:
These reactions are essential for both synthetic pathways and potential modifications of acotiamide for research purposes.
The mechanism of action for acotiamide hydrochloride trihydrate primarily involves modulation of acetylcholine levels within the gastrointestinal tract:
Studies have demonstrated that treatment with acotiamide significantly improves symptoms over periods ranging from two weeks to longer durations in clinical settings .
Acotiamide hydrochloride trihydrate exhibits several notable physical and chemical properties:
Acotiamide hydrochloride trihydrate has diverse applications across various fields:
Acotiamide hydrochloride trihydrate (C₂₁H₃₀N₄O₅S·HCl·3H₂O) exerts its primary prokinetic effect through reversible inhibition of acetylcholinesterase (AChE). This inhibition increases acetylcholine (ACh) availability in the synaptic cleft of the enteric nervous system. In vitro studies demonstrate an IC₅₀ value of 1.79 μM against rat stomach-derived AChE, indicating potent inhibitory activity [1] [3]. The compound exhibits selective and competitive inhibition, binding reversibly to the enzyme’s catalytic site without irreversible modification [7].
PBPK/PD modeling in rats revealed that acotiamide concentrations >2 μM in the gastric "precursor pool" compartment correlate with significant ACh elevation (peaking at ~2 hours post-administration) [3]. This compartment represents the biophase where acotiamide directly interfaces with neuronal AChE, explaining its site-specific action. Unlike non-selective AChE inhibitors (e.g., neostigmine), acotiamide shows tissue specificity for gastrointestinal AChE isoforms, minimizing systemic cholinergic effects [7].
Table 1: Acetylcholinesterase Inhibition Profile of Acotiamide
Parameter | Value | Experimental System | Reference |
---|---|---|---|
IC₅₀ (AChE) | 1.79 μM | Rat stomach homogenate | [3] |
Inhibition mode | Reversible | Recombinant human AChE | [7] |
Specificity | Tissue-selective | Canine stomach AChE | [7] |
Beyond AChE inhibition, acotiamide modulates cholinergic signaling through antagonism at presynaptic muscarinic receptors. It exhibits dual affinity for M₁ and M₂ subtypes, with distinct functional outcomes:
This receptor selectivity differentiates acotiamide from classical antimuscarinics. In vivo studies in dogs confirm that acotiamide-enhanced gastroduodenal motility is abolished by atropine, confirming muscarinic dependence [7]. Signal transduction studies show that M₁/M₂ antagonism augments the excitatory pathway involving phospholipase C (PLC) and inositol trisphosphate (IP₃), ultimately enhancing calcium flux in smooth muscle cells [1].
Acotiamide’s prokinetic actions manifest through multi-target interactions:
In vivo dog studies using force transducers demonstrated dose-dependent increases in postprandial gastric motor activity. Notably, acotiamide reversed clonidine-induced hypomotility and accelerated delayed gastric emptying, confirming clinical relevance for dysmotility disorders [7].
Acotiamide uniquely integrates prokinetic and accommodative effects:
Clinical studies in functional dyspepsia patients confirm that this dual action improves postprandial fullness and early satiation [1] [2]. The synergy arises from acotiamide’s concurrent targeting of neuronal AChE (enhancing cholinergic tone) and muscarinic receptors (optimizing signal fidelity).
Table 2: Receptor Binding Profile of Acotiamide
Receptor | Affinity | Functional Outcome | |
---|---|---|---|
M₁ | Antagonism | ↑ ACh release from enteric neurons | |
M₂ | Antagonism | ↑ Smooth muscle response to ACh | |
D₂ / 5-HT₄ | No affinity | No interaction with dopaminergic/serotonergic pathways | [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7